2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
Overview
Description
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound with a fused bicyclic structure. It is recognized for its significant role in medicinal chemistry due to its unique structural properties and biological activities
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against various diseases .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to impact a variety of biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit a wide range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. This reaction can be catalyzed by acids or bases and often requires heating .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce halogenated derivatives of the compound .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and biological activities.
Imidazo[4,5-b]pyridine: Another related compound, often studied for its pharmacological potential.
Uniqueness: 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVZTFKLJNMYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.